molecular formula C6H13ClN2O2 B1402457 N-methylmorpholine-2-carboxamide hydrochloride CAS No. 1361112-44-8

N-methylmorpholine-2-carboxamide hydrochloride

Cat. No.: B1402457
CAS No.: 1361112-44-8
M. Wt: 180.63 g/mol
InChI Key: ORTYLOZJNITOEM-UHFFFAOYSA-N
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Description

N-methylmorpholine-2-carboxamide hydrochloride: is a synthetic organic compound with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylmorpholine-2-carboxamide hydrochloride typically involves the reaction of N-methylmorpholine with a carboxylic acid derivative under controlled conditions. One common method involves the reaction of N-methylmorpholine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-methylmorpholine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylmorpholine-2-carboxylic acid.

    Reduction: It can be reduced to form N-methylmorpholine.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: N-methylmorpholine-2-carboxylic acid.

    Reduction: N-methylmorpholine.

    Substitution: Various substituted N-methylmorpholine derivatives.

Scientific Research Applications

Chemistry: N-methylmorpholine-2-carboxamide hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amide bonds. It is also used as a catalyst in various chemical reactions .

Biology: In biological research, this compound is used as a stabilizing agent for proteins and enzymes. It is also used in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It is also used as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-methylmorpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety in the compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    N-methylmorpholine: A related compound with similar chemical properties but without the carboxamide group.

    Morpholine-2-carboxamide: A compound with a similar structure but without the N-methyl group.

Uniqueness: N-methylmorpholine-2-carboxamide hydrochloride is unique due to the presence of both the N-methyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

N-methylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-8-2-3-10-5;/h5,8H,2-4H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTYLOZJNITOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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